6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14-9-15(2)24(20-14)17-5-6-18(25)23(21-17)12-16-10-22(11-16)13-19(26)7-3-4-8-19/h5-6,9,16,26H,3-4,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZYPOBRNTSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4(CCCC4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.43 g/mol. The structural components include a pyrazole ring and a dihydropyridazine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, one study demonstrated that related pyrazole derivatives showed cytotoxic effects against various cancer cell lines. The compound 5f , a derivative featuring a similar pyrazole structure, exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) while showing no cytotoxicity towards healthy L929 cells . This suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells.
Antibacterial Activity
The antibacterial potential of compounds related to the target molecule has been explored. A series of 3,5-dimethylpyrazole derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed notable antibacterial effects, with some derivatives showing inhibition zones comparable to conventional antibiotics .
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For example, studies suggest that the pyrazole moiety may inhibit enzymes critical for cell proliferation or induce oxidative stress leading to cell death in cancer cells .
Case Studies
- Cytotoxicity in Glioma Cells : A study investigated the effects of 6-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives on glioma cells. The findings revealed significant apoptosis induction through flow cytometry analysis, confirming the potential use of such compounds in glioma treatment .
- Antibacterial Screening : Another research focused on synthesizing various pyrazole derivatives and evaluating their antibacterial properties against four bacterial strains. Several compounds exhibited strong antibacterial activity, suggesting their potential as new antimicrobial agents .
Data Tables
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| 5f | 5.13 | C6 | Anticancer |
| 5-FU | 8.34 | C6 | Anticancer |
| Pyrazole Derivative 1 | N/A | E.coli | Antibacterial |
| Pyrazole Derivative 2 | N/A | S.aureus | Antibacterial |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. The structural characteristics of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one suggest it may function as a potential anticancer agent. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Anti-inflammatory Properties
The pyrazole derivatives have been recognized for their anti-inflammatory effects. Studies focusing on related compounds indicate that they can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a promising avenue for This compound in treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the pyrazole ring can be synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. Subsequent steps may include cyclization and functional group modifications to achieve the desired structure .
Case Study 1: Anticancer Efficacy
A study conducted on similar pyrazole derivatives demonstrated their efficacy against various cancer cell lines, including breast and lung cancer. The results showed a significant reduction in cell viability upon treatment with these compounds, indicating that This compound could potentially exhibit similar effects due to its structural similarities to known active compounds .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation into the anti-inflammatory properties of pyrazole derivatives, researchers found that these compounds effectively inhibited the expression of inflammatory markers in vitro. The study highlighted the potential of such compounds in developing therapeutic agents for chronic inflammatory conditions .
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related pyrazolyl-pyridazine derivatives (Table 1):
Table 1. Structural Comparison of Key Compounds
Key Observations :
- The target compound’s dihydropyridazinone core may enhance hydrogen-bonding capacity compared to fully aromatic pyridazines (e.g., ).
- Bulky substituents (e.g., diphenyl groups in ) may reduce solubility but improve receptor binding, whereas the target compound’s hybrid structure balances hydrophobicity and polarity .
Physicochemical Properties
Table 2. Physicochemical Comparison
Key Observations :
Bioactivity
Table 3. Bioactivity of Similar Compounds
Key Observations :
- Pyrazolyl-pyridazinones with bulky substituents (e.g., diphenyl in ) show anti-inflammatory activity, suggesting the target compound’s azetidine-cyclopentanol group may enhance selectivity for similar targets.
- The dihydropyridazinone moiety in the target compound could modulate electron distribution, affecting binding to redox-sensitive enzymes.
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical intermediates?
The synthesis typically involves multi-step reactions, including:
- Pyrazole ring introduction : 3,5-Dimethylpyrazole is coupled to the pyridazinone core via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C) .
- Azetidine functionalization : The azetidine ring is modified using Mannich-type reactions or alkylation, with (1-hydroxycyclopentyl)methyl groups introduced via reductive amination .
- Key intermediates : Ethyl esters (e.g., ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate) are often used to stabilize reactive intermediates .
Q. How is the crystal structure determined, and what software tools are recommended for refinement?
- X-ray crystallography : Single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : SHELXL (part of the SHELX suite) is the gold standard for small-molecule refinement, enabling precise modeling of hydrogen bonding and torsional angles .
- Validation : Tools like PLATON or Mercury ensure structural consistency with crystallographic standards .
Q. Which spectroscopic techniques are most effective for characterizing functional groups and stereochemistry?
- NMR : - and -NMR identify substituent patterns (e.g., pyrazole CH groups at δ ~2.3 ppm) and confirm stereochemistry via NOESY .
- IR : Stretching frequencies (e.g., C=O at ~1700 cm) validate carbonyl groups in the pyridazinone ring .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 413.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve azetidine ring formation yield?
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (THF vs. DMF), temperature (60–100°C), and catalyst (e.g., Pd(OAc)). For example, a 2012 study achieved 85% yield using DMF at 80°C with triethylamine as a base .
- Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in multi-step syntheses .
Q. What computational methods predict biological activity or binding affinity?
- Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinase inhibitors). Validate with DFT calculations to refine charge distributions .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous pyrazole derivatives .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Q. What strategies mitigate steric hindrance during pyrazole ring functionalization?
- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups for azetidine NH) to direct regioselectivity .
- Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers (e.g., 120°C, 20 min) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
